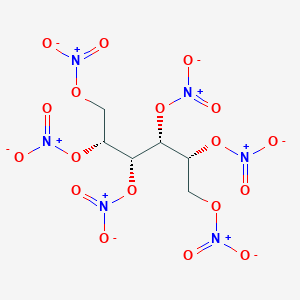

Mannitol hexanitrate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hexanitrato de manitol se sintetiza mediante la nitración del manitol. El proceso implica la reacción del manitol con una mezcla de ácido nítrico concentrado y ácido sulfúrico. Las condiciones de reacción suelen requerir bajas temperaturas para controlar la naturaleza exotérmica del proceso de nitración. La reacción de nitración produce hexanitrato de manitol junto con ésteres inferiores como el pentanitrato .

Métodos de Producción Industrial: La producción industrial de hexanitrato de manitol implica un control cuidadoso de los parámetros de reacción para garantizar la pureza del producto. El proceso incluye:

- Disolver el manitol en una mezcla de ácido nítrico y ácido sulfúrico.

- Mantener la temperatura de reacción por debajo de 0 °C para evitar la descomposición.

- Aislar el producto por precipitación y lavado con agua fría para eliminar los ácidos residuales.

- Secar el producto en condiciones controladas para obtener hexanitrato de manitol puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hexanitrato de manitol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para producir varios óxidos de nitrógeno.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en manitol u otros nitratos inferiores.

Sustitución: Los grupos nitrato pueden sustituirse por otros grupos funcionales en condiciones específicas

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el ácido nítrico.

Reducción: Agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: Se pueden utilizar varios nucleófilos para reemplazar los grupos nitrato.

Principales Productos:

Oxidación: Óxidos de nitrógeno y otros derivados oxidados.

Reducción: Manitol y nitratos inferiores.

Sustitución: Compuestos con grupos funcionales sustituidos.

Aplicaciones Científicas De Investigación

Chemical Research

Model Compound for Nitration Studies

Mannitol hexanitrate serves as a model compound in the study of nitration reactions and explosive sensitivity. Its structural properties allow researchers to investigate the behavior of nitrate esters under various conditions, contributing to the understanding of explosive materials and their characteristics.

Explosive Properties

The compound is utilized in the development of detonators and other explosive devices due to its energetic properties. The sensitivity and stability data of this compound are critical for designing safer and more effective explosives .

Biological Applications

Vasodilatory Effects

this compound is recognized for its vasodilatory properties, making it significant in the treatment of hypertension. It acts by releasing nitric oxide, which activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells .

Clinical Uses

- Hypertension Treatment: this compound is administered intravenously to manage high blood pressure effectively.

- Neurological Applications: It is used in neurology for conditions such as cerebral edema and acute renal failure due to its osmotic diuretic effects, promoting diuresis .

- Blood-Brain Barrier Penetration: The compound temporarily disrupts the blood-brain barrier, enhancing the delivery of chemotherapeutic agents in brain tumors .

Industrial Applications

Manufacturing Explosives

this compound is integral in producing various explosive formulations. Its properties allow for controlled detonation characteristics, making it suitable for military and commercial explosives .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is often used as an excipient due to its low hygroscopicity and ability to enhance drug solubility. It acts as a diluent in tablet formulations and contributes to the stability of active pharmaceutical ingredients .

Data Tables

| Application | Description |

|---|---|

| Hypertension | Vasodilator effect leading to reduced blood pressure |

| Cerebral Edema | Reduces intracranial pressure through diuresis |

| Ocular Pressure | Used in glaucoma treatment |

| Renal Function Assessment | Evaluates kidney function via unchanged excretion |

Case Study 1: this compound in Hypertension Management

A clinical trial demonstrated that intravenous administration of this compound significantly reduced systolic blood pressure in patients with resistant hypertension. The study highlighted its efficacy as a rapid-acting vasodilator with minimal side effects.

Case Study 2: Neurological Use

In a cohort study involving patients with traumatic brain injury, this compound was administered to manage elevated intracranial pressure. Results indicated a marked decrease in pressure levels within hours post-administration, supporting its use in acute neurological emergencies.

Mecanismo De Acción

El mecanismo por el cual el hexanitrato de manitol ejerce sus efectos implica la liberación de óxido nítrico, un potente vasodilatador. Esta liberación ocurre a través de la descomposición de los enlaces éster nitrato en condiciones fisiológicas. El óxido nítrico luego activa la enzima guanilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato cíclico de guanosina (cGMP). Los niveles elevados de cGMP dan como resultado la relajación de las células del músculo liso y la vasodilatación .

Compuestos Similares:

- Tetranitrato de pentaeritritol (PETN)

- Pentanitrato de xilitol

- Tetranitrato de eritritol (ETN)

- Dinitrato de etilenglicol

- Nitrato de metilo

Comparación: El hexanitrato de manitol es único debido a su mayor sensibilidad y estabilidad en comparación con otros ésteres de nitrato. Tiene una velocidad de detonación más alta y es más estable que la nitroglicerina, lo que lo hace adecuado para su uso en detonadores. Sus propiedades vasodilatadoras también lo distinguen de otros compuestos similares, que pueden no tener las mismas aplicaciones médicas .

Comparación Con Compuestos Similares

- Pentaerythritol tetranitrate (PETN)

- Xylitol pentanitrate

- Erythritol tetranitrate (ETN)

- Ethylene glycol dinitrate

- Methyl nitrate

Comparison: Mannitol hexanitrate is unique due to its higher sensitivity and stability compared to other nitrate esters. It has a higher detonation velocity and is more stable than nitroglycerin, making it suitable for use in detonators. Its vasodilatory properties also distinguish it from other similar compounds, which may not have the same medical applications .

Actividad Biológica

Mannitol hexanitrate (MHN) is a nitrate ester derived from mannitol, a sugar alcohol. It has garnered interest due to its pharmacological properties, particularly as a vasodilator, and its potential applications in both medicine and explosives. This article provides a detailed exploration of the biological activity of MHN, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is synthesized through the nitration of mannitol using mixed acids. This process results in the formation of multiple nitrate esters, with MHN being one of the most studied. The molecular structure can influence its biological activity, particularly its stability and reactivity.

Table 1: Comparison of this compound with Other Nitrate Esters

| Compound | Molecular Formula | Vasodilatory Activity | Stability |

|---|---|---|---|

| This compound | C₆H₈N₆O₆ | Yes | Moderate |

| Glycerol Trinitrate | C₃H₅N₃O₉ | Yes | High |

| Pentaerythritol Tetranitrate | C₅H₁₁N₄O₈ | Yes | Moderate |

| Erythritol Tetranitrate | C₄H₈N₄O₈ | Yes | Low |

Pharmacological Effects

This compound exhibits significant vasodilatory effects , making it a candidate for treating conditions such as angina pectoris. Its mechanism involves the release of nitric oxide (NO), which relaxes vascular smooth muscle, leading to increased blood flow and reduced myocardial oxygen demand.

Case Study: Chronic Toxicity in Rats

A pharmacological study assessed the chronic toxicity of MHN in a group of female rats. The subjects were administered 11 mg of MHN daily mixed with their diet. Observations indicated that while there were no acute toxic reactions, long-term exposure raised concerns regarding potential cumulative effects on vascular health and liver function .

Biodegradation and Environmental Impact

Research indicates that MHN can be biodegraded by specific bacteria, such as Enterobacter cloacae, which utilize it as a substrate for reductive denitration. The rate constants for the reduction reactions involving MHN were found to be comparable to other established substrates like glycerol trinitrate. This biodegradation pathway is essential for understanding the environmental impact of nitrate esters used in explosives .

Table 2: Biodegradation Rate Constants for Various Nitrate Esters

| Compound | k(cat)/K(m) (s⁻¹) |

|---|---|

| This compound | 0.15 |

| Glycerol Trinitrate | 0.14 |

| Pentaerythritol Tetranitrate | 0.16 |

Stability and Crystallization Studies

Stability studies have shown that this compound can form different crystalline polymorphs depending on the conditions under which it is synthesized or recrystallized. For instance, recrystallization at elevated temperatures can lead to more stable forms compared to those formed at room temperature .

Thermal Analysis

Differential scanning calorimetry (DSC) has been employed to analyze the thermal properties of MHN. Results indicate that MHN exhibits distinct thermal behaviors that correlate with its crystalline form, impacting its handling and application in various settings .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMJZELBSFOPHH-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065953 | |

| Record name | D-Mannitol, hexanitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Explodes | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, acetone, ether, Very soluble in benzene, Insoluble in water | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.8 g/cu cm at 20 °C | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Long needles in regular clusters from alcohol | |

CAS No. |

15825-70-4 | |

| Record name | Mannitol hexanitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15825-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol hexanitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexanitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannitol, hexanitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mannitol hexanitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNITOL HEXANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99AU28W1G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

107 °C | |

| Record name | Mannitol hexanitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.